Propanoic acid, 2-benzoylamino-2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-, methyl ester
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Overview
Description
METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that features a thiophene ring, a cyano group, and a trifluoromethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano group can participate in hydrogen bonding and other interactions. The thiophene ring can interact with aromatic residues in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18F3N3O3S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H18F3N3O3S/c1-4-13-11(2)29-16(14(13)10-23)25-18(17(27)28-3,19(20,21)22)24-15(26)12-8-6-5-7-9-12/h5-9,25H,4H2,1-3H3,(H,24,26) |
InChI Key |
DFLZCSBCCIPDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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